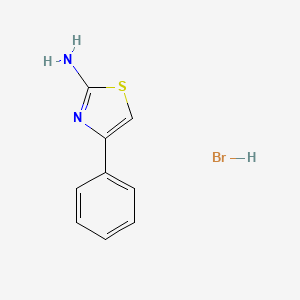

4-Phenylthiazol-2-amine monohydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le monobromhydrate de 4-phénylthiazol-2-amine est un composé chimique appartenant à la famille des thiazoles. Les thiazoles sont une classe de composés hétérocycliques aromatiques contenant à la fois des atomes de soufre et d'azote dans le cycle.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La synthèse du 4-phénylthiazol-2-amine implique généralement la méthode de Hantzsch, qui est un processus réactionnel en trois étapes. Les conditions réactionnelles sont respectueuses de l'environnement et donnent des produits de haute pureté. Le processus implique l'utilisation de réactifs tels que la thiourée et la 2-bromo-1-phényléthan-1-one dans l'éthanol bouillant .

Méthodes de production industrielle : Dans les milieux industriels, la synthèse du monobromhydrate de 4-phénylthiazol-2-amine implique des conditions réactionnelles similaires mais à plus grande échelle. Le mélange réactionnel est généralement soumis à une pression réduite pour éliminer les solvants, et le produit brut est purifié par chromatographie sur colonne avec un éluant de gel de silice .

Analyse Des Réactions Chimiques

Types de réactions : Le monobromhydrate de 4-phénylthiazol-2-amine subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution. Ces réactions sont facilitées par des réactifs courants tels que le peroxyde d'hydrogène pour l'oxydation, le borohydrure de sodium pour la réduction et les agents halogénants pour la substitution .

Réactifs et conditions courants :

Oxydation : Peroxyde d'hydrogène en présence d'un catalyseur.

Réduction : Borohydrure de sodium dans un solvant alcoolique.

Substitution : Agents halogénants comme le brome ou le chlore dans un solvant organique.

Principaux produits formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés thiazoliques substitués, qui sont souvent utilisés dans des synthèses chimiques et des études biologiques ultérieures .

Applications De Recherche Scientifique

Le monobromhydrate de 4-phénylthiazol-2-amine a une large gamme d'applications en recherche scientifique :

Chimie : Utilisé comme élément de base dans la synthèse de composés hétérocycliques plus complexes.

Médecine : Investigé pour ses potentielles activités anticancéreuses, anti-inflammatoires et antihypertensives.

Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de produits pharmaceutiques.

Mécanisme d'action

Le mécanisme d'action du monobromhydrate de 4-phénylthiazol-2-amine implique son interaction avec des cibles moléculaires et des voies spécifiques. Il est connu pour inhiber certaines enzymes et certains récepteurs, ce qui conduit à ses effets biologiques. Par exemple, son activité antimicrobienne est attribuée à sa capacité à perturber la synthèse de la paroi cellulaire bactérienne .

Mécanisme D'action

The mechanism of action of 4-Phenylthiazol-2-amine monohydrobromide involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis .

Comparaison Avec Des Composés Similaires

Le monobromhydrate de 4-phénylthiazol-2-amine peut être comparé à d'autres dérivés thiazoliques :

Composés similaires : 2-aminothiazole, 4-méthylthiazole et 2-phénylthiazole.

Propriétés

Numéro CAS |

34161-31-4 |

|---|---|

Formule moléculaire |

C9H9BrN2S |

Poids moléculaire |

257.15 g/mol |

Nom IUPAC |

4-phenyl-1,3-thiazol-2-amine;hydrobromide |

InChI |

InChI=1S/C9H8N2S.BrH/c10-9-11-8(6-12-9)7-4-2-1-3-5-7;/h1-6H,(H2,10,11);1H |

Clé InChI |

BRVIFECEZRXQTD-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=CSC(=N2)N.Br |

Numéros CAS associés |

2010-06-2 (Parent) |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(E)-[[2-[(4-chlorophenyl)sulfonylamino]benzoyl]hydrazinylidene]methyl]phenyl] 4-bromobenzoate](/img/structure/B12050536.png)

![Octahydro-pyrido[3,4-b][1,4]thiazine-6-carboxylic acid tert-butyl ester](/img/structure/B12050549.png)

![N-(2-ethoxyphenyl)-2-{[4-(prop-2-en-1-yl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12050557.png)

![[2-(3-Methylbutoxy)phenyl]methanamine](/img/structure/B12050560.png)

![6-Amino-4-(2,6-dichlorophenyl)-1,3-diphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12050579.png)

![3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[2-(4-morpholinyl)ethyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12050594.png)

![2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12050610.png)